molecular formula C12H8Cl3O3P B3366903 Bis(4-chlorophenyl) phosphorochloridate CAS No. 15074-53-0

Bis(4-chlorophenyl) phosphorochloridate

Cat. No.: B3366903
CAS No.: 15074-53-0
M. Wt: 337.5 g/mol
InChI Key: PMGATFZDMDTJKE-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) phosphorochloridate is an organophosphorus compound with the molecular formula C12H8Cl3O3P . It is also known as Phosphorochloridic acid, bis(4-chlorophenyl) ester, and 1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene .


Chemical Reactions Analysis

The solvolysis of this compound has been studied in various solvents . The results show that these solvolyses have no evidence for mechanistic changes over the solvent range ethanol to water .

Scientific Research Applications

Solvolysis Studies

Bis(4-chlorophenyl) phosphorochloridate has been investigated for its solvolytic displacement reactions. Research by Kevill, Park, and Koh (2011) demonstrated that specific rates of solvolysis for this compound were analyzed using the extended Grunwald–Winstein equation, indicating significant sensitivities towards changes in solvent nucleophilicity and supporting a bimolecular process. This study aids in understanding the solvolytic behavior of phosphorochloridates in different solvent environments (Kevill, Park, & Koh, 2011).

Internucleotide Bond Formation in Oligonucleotide Synthesis

This compound has been found useful in the field of oligonucleotide synthesis. Matsuzaki et al. (1984, 1986) have explored its efficacy as a condensing reagent for rapid internucleotidic phosphotriester bond formation. These studies revealed that bis(2,4,6-trihalophenyl) phosphorochloridates, including this compound, facilitate the synthesis of oligonucleotides, which is crucial in genetic research and biotechnology (Matsuzaki et al., 1984); (Matsuzaki et al., 1986).

Applications in Catalysis

The compound has also been noted in catalytic applications. Sousa et al. (2013) reported the use of this compound in the efficient oxidation of alcohols using oxo-rhenium complexes. This study highlights its potential as a catalyst in organic synthesis processes, particularly for the selective oxidation of primary and secondary alcohols (Sousa et al., 2013).

Mechanism of Action

The mechanism of action for the solvolysis of Bis(4-chlorophenyl) phosphorochloridate involves a third-order reaction, with one molecule of solvent acting as a nucleophile and the other acting as a general base . This is in line with the accepted S_N2(P) mechanism .

Properties

IUPAC Name

1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3O3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGATFZDMDTJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402412
Record name BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15074-53-0
Record name BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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